molecular formula C8H5ClN2O2S3 B3004792 methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate CAS No. 213212-11-4

methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate

Cat. No.: B3004792
CAS No.: 213212-11-4
M. Wt: 292.77
InChI Key: JUSCRMRWEYZHOM-YFHOEESVSA-N
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Description

Methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C8H5ClN2O2S3 and its molecular weight is 292.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : Methyl N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-thiophenecarboxylate serves as a starting material for novel thiophene bioisosters of bioactive pentacyclic tetraaza-pentaphene-5, 8-diones (Pereira, Thiéry, & Besson, 2006).
  • Characterization of Derivatives : The compound has been characterized in various studies, revealing its potential as a precursor for different chemical reactions (Kalogirou & Koutentis, 2022).

Application in Organic Synthesis

  • Production of Quinazolinocarboline Alkaloids : It's used in synthesizing quinazolinocarboline alkaloids such as rutaecarpine, hortiacine, euxylophoricine A, and euxylophoricine D (Mohanta & Kim, 2002).
  • Synthesis of Heterocyclic Compounds : The compound is integral in creating azine fused thiazole-2-carbonitriles, showing its versatility in heterocyclic chemistry (Koutentis, Koyioni, & Michaelidou, 2013).

Chemical Transformations and Reactions

  • Facilitation of Various Chemical Reactions : The compound is used in reactions leading to 2-cyanoquinazolin-4(3H)-ones and thieno[3,2-d]pyrimidin-4(3H)-ones, demonstrating its role in facilitating diverse chemical transformations (Lee, Chang, & Kim, 1998).
  • Benzothiophenes and Isothiazoles Synthesis : It's involved in new routes to synthesize benzothiophenes, isothiazoles, and 1,2,3-dithiazoles (Emayan et al., 1997).

Crystallography and Structural Studies

  • Structural Characterization : The compound is analyzed for its crystal structure and properties, contributing to a deeper understanding of its chemical nature (Bol'shakov et al., 2017).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Properties

IUPAC Name

methyl 3-[(4-chlorodithiazol-5-ylidene)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S3/c1-13-8(12)5-4(2-3-14-5)10-7-6(9)11-16-15-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSCRMRWEYZHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N=C2C(=NSS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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